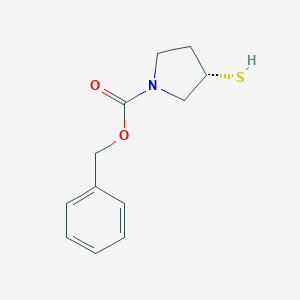
Benzyl (3S)-3-sulfanylpyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (3S)-3-sulfanylpyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as S-3-Benzylpyrrolidine-1-thiocarboxylate and has a molecular formula of C12H15NO2S. The synthesis of this compound is of great interest to chemists, and its mechanism of action has been studied to understand its potential applications in biochemical and physiological research.
Mecanismo De Acción
The mechanism of action of Benzyl (3S)-3-sulfanylpyrrolidine-1-carboxylate involves the inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in various physiological processes such as muscle contraction and cognitive function. By inhibiting these enzymes, Benzyl (3S)-3-sulfanylpyrrolidine-1-carboxylate can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
Benzyl (3S)-3-sulfanylpyrrolidine-1-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using Benzyl (3S)-3-sulfanylpyrrolidine-1-carboxylate in lab experiments is its ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase. This makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of using this compound is that it may have off-target effects on other enzymes or receptors, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on Benzyl (3S)-3-sulfanylpyrrolidine-1-carboxylate. One area of research is to further understand its mechanism of action and identify its molecular targets. Another area of research is to optimize its chemical structure to improve its potency and selectivity. Additionally, this compound can be studied for its potential applications in other areas such as cancer research and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of Benzyl (3S)-3-sulfanylpyrrolidine-1-carboxylate involves the reaction of 3-pyrrolidinethiol with benzyl chloroformate. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
Benzyl (3S)-3-sulfanylpyrrolidine-1-carboxylate has been studied for its potential applications in various scientific research areas. One of the primary applications of this compound is in the field of medicinal chemistry. It has been studied for its potential use as a drug lead compound due to its ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Propiedades
IUPAC Name |
benzyl (3S)-3-sulfanylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c14-12(13-7-6-11(16)8-13)15-9-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUWUCSKOHVJSO-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1S)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50536889 |
Source


|
| Record name | Benzyl (3S)-3-sulfanylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50536889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (3S)-3-sulfanylpyrrolidine-1-carboxylate | |
CAS RN |
130516-23-3 |
Source


|
| Record name | Benzyl (3S)-3-sulfanylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50536889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

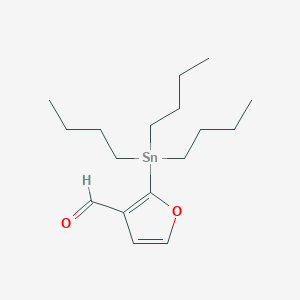
![2-Ethoxy-4-[2-(methylthio)ethyl]-5(4H)-thiazolone](/img/structure/B177900.png)

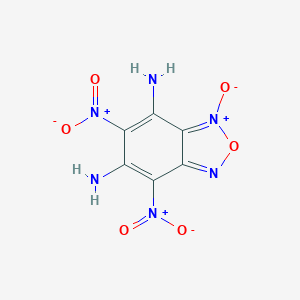
![2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B177905.png)
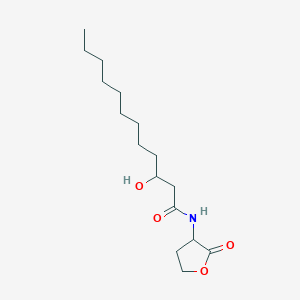

![[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-ethynyloxan-2-yl]methyl acetate](/img/structure/B177913.png)

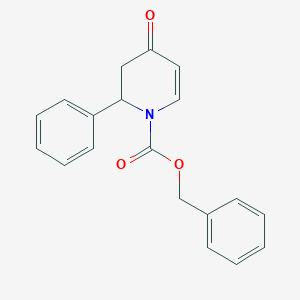
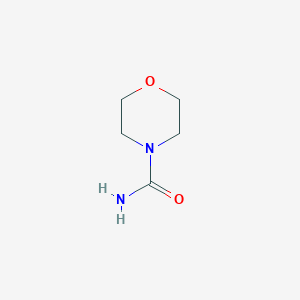
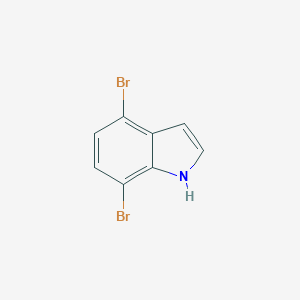

![1,7-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B177929.png)